

# Solubility Profile of 4-Amino-3-methylbenzamide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Amino-3-methylbenzamide

Cat. No.: B020878

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## Abstract

This technical guide provides a comprehensive overview of the solubility of **4-Amino-3-methylbenzamide**. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally similar molecules and outlines standardized experimental protocols for determining its solubility profile in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. This guide is intended to serve as a foundational resource for researchers in drug development and chemical sciences, offering both predictive insights and practical methodologies for empirical solubility determination.

## Introduction

**4-Amino-3-methylbenzamide** is a substituted benzamide derivative of interest in medicinal chemistry and materials science. A thorough understanding of a compound's solubility is a critical physicochemical parameter that significantly influences its handling, formulation, and bioavailability.[1] Dimethyl Sulfoxide (DMSO) is a powerful and widely used polar aprotic solvent in preclinical studies and high-throughput screening due to its ability to dissolve a wide range of organic compounds.[2][3][4] This guide addresses the solubility of **4-Amino-3-methylbenzamide**, providing predicted solubility characteristics and detailed experimental procedures for its quantitative assessment.

## Predicted Solubility Profile

Quantitative experimental solubility data for **4-Amino-3-methylbenzamide** is not readily available in publicly accessible literature. However, based on the general solubility trends of structurally related benzamide derivatives, a qualitative solubility profile can be predicted. The molecular structure, featuring an aromatic amine, a methyl group, and an amide linkage, suggests a predominantly polar character with a capacity for hydrogen bonding.

For a structurally analogous compound, 4-amino-N-(2-chlorophenyl)benzamide, it is predicted to be soluble in polar aprotic solvents like DMSO and DMF.<sup>[1]</sup> This is attributed to the ability of these solvents to act as hydrogen bond acceptors for the amide and amino protons, while also effectively solvating the aromatic ring.<sup>[1]</sup> Conversely, poor solubility is anticipated in nonpolar solvents such as toluene and hexane, where the polar functional groups hinder dissolution.<sup>[1]</sup>

## Quantitative Solubility Data (Isomer Reference)

While specific data for **4-Amino-3-methylbenzamide** is unavailable, the safety data sheet for its isomer, 3-Amino-4-methylbenzamide, provides a measured water solubility. This information is presented below for reference, with the critical understanding that isomers can exhibit different physicochemical properties, including solubility.

Table 1: Quantitative Solubility of 3-Amino-4-methylbenzamide in Water

Compound	Solvent	Temperature (°C)	pH	Solubility (g/L)
3-Amino-4-methylbenzamide	Water	20	~6.8	39.8 <sup>[5]</sup>

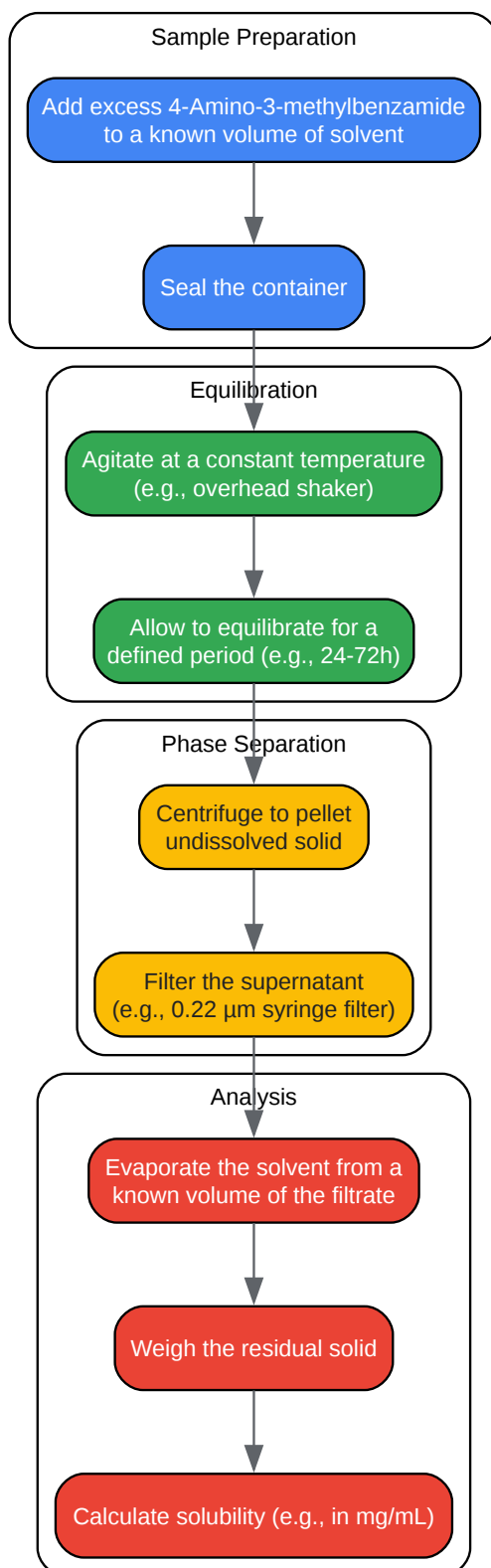
## Experimental Protocols for Solubility Determination

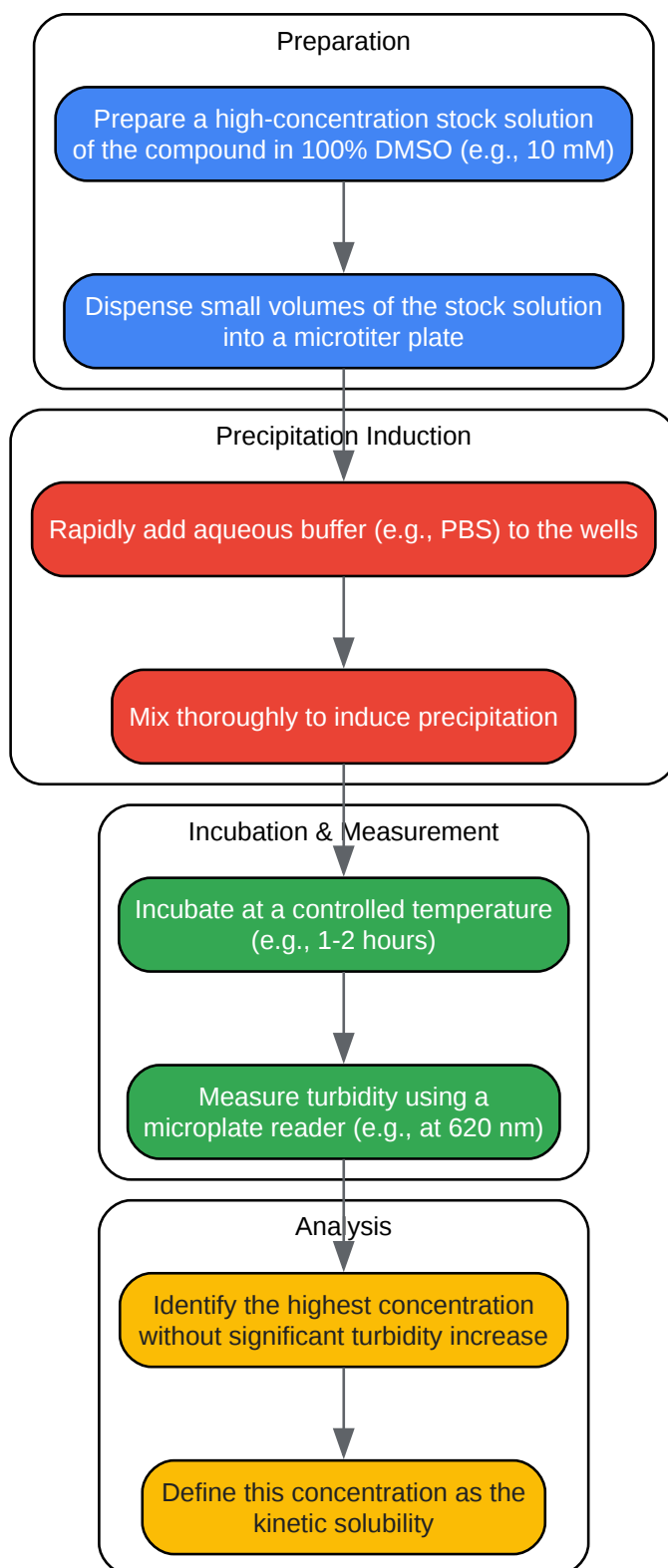
To obtain accurate quantitative solubility data for **4-Amino-3-methylbenzamide**, standardized experimental protocols are necessary. The following sections detail established methodologies.

### Gravimetric Method

The gravimetric method is a reliable technique for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved solid.

#### Experimental Workflow for Gravimetric Solubility Determination





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